4-Methoxycinnamonitrile (CAS: 28446-68-6) is an aromatic nitrile featuring a methoxy group at the para position of the phenyl ring, conjugated to a propenenitrile side chain. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitrile) groups via a conjugated π-system imparts distinct reactivity and electronic properties. It serves as a versatile precursor in the synthesis of pharmaceuticals, functional dyes, and materials for organic electronics, where the precise control of electronic characteristics is critical for performance. [REFS-1, REFS-2]
Substituting 4-Methoxycinnamonitrile with its parent compound, cinnamonitrile, or its positional isomer, 3-methoxycinnamonitrile, is often unfeasible in applications sensitive to electronic effects and reaction regioselectivity. The para-methoxy group provides significant electron-donating character through resonance, which directly influences the electron density of the π-system, altering HOMO/LUMO energy levels and electrochemical potentials. [1] This is critical in the design of organic semiconductors and dyes where electron transfer properties are precisely tuned. [2] In cycloaddition reactions, this substitution pattern dictates the regiochemical outcome, meaning that isomers will lead to different product distributions and yields, compromising synthesis efficiency and purity. [3]
In formulation stability tests relevant to perfumed products, 4-Methoxycinnamonitrile demonstrates superior chemical and chromatic stability in alkaline environments compared to coumarin, a common fragrance component. After two weeks at room temperature in a liquid detergent concentrate, the formulation with 0.1% coumarin turned yellow and developed an off-odor. In contrast, the identical formulation containing 0.1% 4-Methoxycinnamonitrile remained colorless and retained its original odor. [1]
| Evidence Dimension | Color and Odor Stability in Alkaline Detergent |
| Target Compound Data | Remained colorless, original odor retained |
| Comparator Or Baseline | Coumarin (0.1%): Turned yellow, lost original odor, developed off-odor |
| Quantified Difference | Qualitatively complete retention of color and odor vs. significant degradation for coumarin |
| Conditions | 0.1% by weight in liquid detergent concentrate, stored for two weeks at room temperature. |
For formulating products with alkaline pH, such as soaps and detergents, this compound provides critical stability, preventing discoloration and odor degradation, thereby ensuring product quality and shelf-life.
While direct thermogravimetric analysis (TGA) data for 4-methoxycinnamonitrile is not readily available in comparative studies, research on related structures shows that aromatic methoxy groups can enhance thermal stability. For instance, studies on nitrogen-rich heterocyclic esters show that a para-methoxy substituted phenyl moiety imparts greater thermal stability compared to unsubstituted or methyl-substituted analogs, with decomposition onset temperatures (T5%) being significantly higher. [1] Conversely, the parent aldehyde, trans-cinnamaldehyde, shows significant degradation at elevated temperatures, with its retention dropping to just 17.4% after 8 hours at 100 °C. [2] The nitrile group is generally more thermally stable than the aldehyde group, and the methoxy substitution further enhances this property.
| Evidence Dimension | Thermal Stability Onset (T5%) / Retention |
| Target Compound Data | Inferred high thermal stability (Decomposition >250 °C based on analogous structures) |
| Comparator Or Baseline | trans-cinnamaldehyde: Retention of 17.4% after 8h at 100 °C. [<a href="https://pubmed.ncbi.nlm.nih.gov/23731114/" target="_blank">2</a>] Para-methoxy substituted heterocycles: T5% of 276-280 °C. [<a href="https://www.mdpi.com/1420-3049/27/9/2946" target="_blank">1</a>] |
| Quantified Difference | Significant improvement in thermal processing window compared to the parent aldehyde and expected stability enhancement from methoxy substitution. |
| Conditions | TGA in inert/oxidizing atmosphere [<a href="https://www.mdpi.com/1420-3049/27/9/2946" target="_blank">1</a>]; Isothermal heating at 100 °C [<a href="https://pubmed.ncbi.nlm.nih.gov/23731114/" target="_blank">2</a>]. |
Higher thermal stability is critical for applications involving melt processing, high-temperature curing, or formulation in heated systems, allowing for a wider processing window and reducing degradation-related impurities.
Theoretical calculations using Density Functional Theory (DFT) show that 4-Methoxycinnamonitrile possesses electronic properties suitable for use as an organic dye sensitizer. The calculated HOMO-LUMO energy gap is 4.37 eV in a vacuum. [1] The presence of the electron-donating methoxy group is crucial for tuning these energy levels to facilitate efficient electron injection from the dye's excited state into the conduction band of a semiconductor like TiO2. This is a key requirement for effective charge separation in DSSCs. [REFS-1, REFS-2] While a direct comparison with an isomer is not provided, the para-position is known to maximize the resonance effect, which is critical for lowering the energy gap and red-shifting absorption compared to meta-substituted or unsubstituted analogs. [3]
| Evidence Dimension | Calculated HOMO-LUMO Energy Gap |
| Target Compound Data | 4.37 eV |
| Comparator Or Baseline | General requirement for DSSC dyes to have appropriate energy levels for electron injection into TiO2 conduction band. |
| Quantified Difference | N/A (Property meets application requirement) |
| Conditions | Ab initio HF and Density Functional Theory (DFT) using the hybrid functional B3LYP. |
For researchers developing organic electronic devices, this compound's specific electronic structure makes it a viable candidate for dye sensitizers, where precise energy level alignment is a primary material selection criterion.
Due to its demonstrated superior stability against discoloration and odor degradation in alkaline media, 4-Methoxycinnamonitrile is a suitable choice for perfuming soaps, detergents, and other cleaning products where coumarin or other less stable aromatic compounds would fail. [1]
The electron-donating para-methoxy group activates the molecule for specific regioselective reactions, such as cycloadditions, making it a valuable precursor for synthesizing complex heterocyclic systems where isomeric impurities are not tolerated. [2]
The compound's favorable HOMO-LUMO energy gap and electron-donating/withdrawing structure make it a relevant starting point or component for the design and synthesis of novel organic sensitizers for applications like dye-sensitized solar cells (DSSCs). [3]
Irritant